Scientific Field: Organic Chemistry
Summary of Application: Methyl sterculate is used in the study of new ring opening oxidation reactions.
Methods of Application: The method involves the air oxidation of methyl sterculate, which results in the cleavage of the cyclopropene ring to afford a pair of conjugated enones containing a terminal methylene group.
Results or Outcomes: The outcome of this reaction is the formation of a pair of conjugated enones containing a terminal methylene group.
Scientific Field: Analytical Chemistry
Summary of Application: Methyl sterculate reacts with silver nitrate-silica gel, and this reaction is used as a basis for the estimation of cyclopropene fatty acids.
Methods of Application: The method involves the reaction of methyl sterculate with silver nitrate-silica gel.
Results or Outcomes: The main products from methyl sterculate were the methyl 9 (or 10)-methylene octadec-10 (or 8)-enoates.
Scientific Field: Cell Biology
Summary of Application: Methyl sterculate, a cyclopropenoid fatty acid ester, is capable of stimulating hepatocytes in the rat to divide.
Methods of Application: Methyl sterculate was chemically modified by hydrogenation, halogenation, and polymerization, and these compounds were administered to rats and tested for their mitogenic effect.
Results or Outcomes: The halogenated isomers were as effective as methyl sterculate in stimulating cell division.
Scientific Field: Botany
Summary of Application: Methyl sterculate is found in Hibiscus rosa-sinensis and is used in the phytochemical evaluation of the plant.
Methods of Application: The method involves the extraction and analysis of the plant’s chemical constituents, including methyl sterculate.
Results or Outcomes: The presence of methyl sterculate in Hibiscus rosa-sinensis contributes to the plant’s overall chemical profile.
Methods of Application: The method involves the extraction and purification of methyl sterculate from Bombax munguba and Sterculia foetida seed oils.
Results or Outcomes: The outcome of this process is the production of highly pure malvalic and sterculic acid methyl esters.
Methyl sterculate is a methyl ester derived from sterculic acid, characterized by the chemical formula C20H36O2. It belongs to a class of compounds known as cyclopropenoid fatty acids, which are recognized for their unique structural features and biological significance. Methyl sterculate is primarily obtained through synthetic methods involving photolysis and diazoacetic esters, and it exhibits a distinct structure that contributes to its unique properties and applications in various fields.
Methyl sterculate has garnered attention for its biological activities, particularly its potential health benefits. Research indicates that it may possess anti-inflammatory properties and influence lipid metabolism. Its unique structure allows it to interact with biological systems differently than typical fatty acids. Studies have shown that methyl sterculate can modulate cellular pathways related to inflammation and fat storage, suggesting potential applications in therapeutic contexts .
Methyl sterculate has various applications across different fields:
Studies on the interactions of methyl sterculate with other compounds reveal its capacity to modulate biological pathways. For instance, research indicates that it can interact with lipid metabolism pathways, potentially affecting cholesterol levels and inflammation markers in vivo. Further studies are necessary to elucidate the full scope of its interactions and mechanisms of action within biological systems .
Methyl sterculate shares structural similarities with several other compounds, particularly those belonging to the cyclopropenoid fatty acid family. Here are some notable comparisons:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Sterculic Acid | Cyclopropenoid | The parent compound from which methyl sterculate is derived; known for its anti-inflammatory properties. |
| Methyl Oleate | Monounsaturated Ester | Commonly found in natural oils; used as a lubricant and emulsifier. |
| Methyl Linoleate | Polyunsaturated Ester | Found in vegetable oils; important for dietary omega-6 fatty acids. |
| Methyl Ricinoleate | Hydroxy Fatty Acid | Known for its laxative effects; derived from castor oil. |
Methyl sterculate's uniqueness lies in its specific cyclopropenoid structure, which imparts distinct biological activities not typically found in standard fatty acids or their esters.
Methyl sterculate (CAS 3220-60-8) is a cyclopropene fatty acid ester with the systematic IUPAC name methyl 8-(2-octylcyclopropen-1-yl)octanoate. Its molecular formula is $$ \text{C}{20}\text{H}{36}\text{O}_{2} $$, and it has a molecular weight of 308.5 g/mol. The compound features a cyclopropene ring at the 9,10 position of an 18-carbon fatty acid chain, esterified with a methyl group (Figure 1).
Table 1: Key Chemical Properties of Methyl Sterculate
| Property | Value |
|---|---|
| Molecular Formula | $$ \text{C}{20}\text{H}{36}\text{O}_{2} $$ |
| Molecular Weight | 308.5 g/mol |
| IUPAC Name | Methyl 8-(2-octylcyclopropen-1-yl)octanoate |
| Synonyms | Sterculic acid methyl ester, MeSter |
| CAS Registry Number | 3220-60-8 |
The cyclopropene ring confers unique reactivity, enabling interactions with biological targets such as enzymes and membranes.
Methyl sterculate gained prominence in the 1950s alongside studies on its parent compound, sterculic acid, isolated from Sterculia foetida seed oil. Early structural elucidation by Verma et al. (1955) identified the cyclopropene moiety, challenging prior assumptions about fatty acid biochemistry. By the 1960s, synthetic analogues like methyl sterculate were instrumental in exploring cyclopropene reactivity, particularly their inhibition of stearoyl-CoA desaturase (SCD), a key enzyme in oleic acid biosynthesis.
Notably, methyl sterculate’s stability compared to free sterculic acid facilitated laboratory studies on lipid metabolism, cementing its role as a tool for probing desaturase mechanisms.
Methyl sterculate occurs naturally in select plant species, primarily within the Malvaceae family:
Table 2: Natural Sources of Methyl Sterculate
| Plant Species | Tissue | Concentration |
|---|---|---|
| Hibiscus rosa-sinensis | Seeds, floral tissues | Trace–0.5% |
| Sterculia foetida | Seed oil | <1% |
| Pachira aquatica | Seed lipids | Not quantified |
In Hibiscus rosa-sinensis, methyl sterculate coexists with sterculic acid, suggesting a biosynthetic relationship. Its presence in seed oils correlates with ecological roles, potentially deterring herbivores via lipid metabolism disruption.
Methyl sterculate’s biochemical importance stems from two key interactions:
Additionally, methyl sterculate serves as a precursor in synthetic chemistry. For example, silver nitrate-mediated ring-opening yields conjugated enones, enabling applications in organic synthesis.
Methyl sterculate is a methyl ester derivative of sterculic acid, characterized by the molecular formula C₂₀H₃₆O₂ and a molecular weight of 308.5 grams per mole [1]. The compound belongs to the class of cyclopropenoid fatty acid methyl esters, which are distinguished by their unique three-membered cyclopropene ring structure [17]. The systematic International Union of Pure and Applied Chemistry name for this compound is methyl 8-(2-octylcyclopropen-1-yl)octanoate [1].
The molecular structure consists of an eighteen-carbon fatty acid chain with a cyclopropene ring positioned between carbons 9 and 10, counting from the carboxyl carbon [33]. The cyclopropene moiety contains two carbon atoms that form part of the ring structure, with one carbon bearing an octyl substituent chain [1]. This structural arrangement creates a highly strained three-membered ring system that significantly influences the compound's chemical reactivity and biological properties [33].
The stereochemistry of methyl sterculate involves the spatial arrangement around the cyclopropene ring, where the octyl side chain and the octanoate chain are positioned on opposite sides of the ring plane [6]. The canonical Simplified Molecular Input Line Entry System representation is CCCCCCCCC1=C(C1)CCCCCCCC(=O)OC, which illustrates the connectivity pattern of the molecular framework [1]. The compound exhibits a specific three-dimensional conformation due to the geometric constraints imposed by the cyclopropene ring, which forces the molecule into a rigid structural arrangement [15].
Methyl sterculate possesses a molecular formula of C₂₀H₃₆O₂ with a precise molecular weight of 308.271530387 daltons as determined by high-resolution mass spectrometry [1]. The compound has an exact mass of 308.271515 daltons and a monoisotopic mass that reflects its specific isotopic composition [3]. The molecular weight calculation is based on the sum of individual atomic masses: twenty carbon atoms, thirty-six hydrogen atoms, and two oxygen atoms [4].
The molecular formula indicates the presence of two degrees of unsaturation, which are accounted for by the cyclopropene ring system and the ester carbonyl group [1]. The hydrogen deficiency index of two corresponds to the structural features that include one ring and one double bond equivalent from the ester functionality [4]. The compound's molecular weight places it within the range of medium-chain fatty acid esters, specifically in the octadecenoic acid derivatives category [7].
The physical constants of methyl sterculate reflect its chemical structure and intermolecular interactions. The compound exhibits a density of 0.9 ± 0.1 grams per cubic centimeter at standard temperature and pressure conditions [3]. The boiling point is reported as 384.8 ± 21.0 degrees Celsius at 760 millimeters of mercury pressure, indicating significant thermal stability under normal atmospheric conditions [3].
The flash point of methyl sterculate is 98.8 ± 20.4 degrees Celsius, which classifies it as a combustible liquid requiring appropriate handling precautions [3]. The refractive index is documented as 1.472, reflecting the compound's optical properties and molecular polarizability [3]. The vapor pressure at 25 degrees Celsius is extremely low at 0.0 ± 0.9 millimeters of mercury, indicating minimal volatility under ambient conditions [3].
| Physical Property | Value | Unit | Reference |
|---|---|---|---|
| Density | 0.9 ± 0.1 | g/cm³ | [3] |
| Boiling Point | 384.8 ± 21.0 | °C at 760 mmHg | [3] |
| Flash Point | 98.8 ± 20.4 | °C | [3] |
| Refractive Index | 1.472 | - | [3] |
| Vapor Pressure | 0.0 ± 0.9 | mmHg at 25°C | [3] |
Methyl sterculate exhibits lipophilic characteristics typical of long-chain fatty acid esters. The compound demonstrates limited solubility in polar solvents, with water solubility reported as 0.1 grams per liter at 20 degrees Celsius [10]. The low aqueous solubility is attributed to the extensive hydrocarbon chain and the hydrophobic nature of the cyclopropene ring system [10].
The compound shows excellent solubility in organic solvents including chloroform, diethyl ether, hexane, and methanol [10]. The partition coefficient (log P) value is 8.18, indicating strong preference for lipophilic environments over aqueous phases [3]. The topological polar surface area is calculated as 26.30 square angstroms, which contributes to its limited water solubility and enhanced membrane permeability characteristics [4].
The XLogP3-AA value of 6.8 further confirms the highly lipophilic nature of methyl sterculate [1]. The compound contains zero hydrogen bond donors and two hydrogen bond acceptors, corresponding to the ester oxygen atoms [1]. These solubility characteristics make methyl sterculate suitable for incorporation into lipid membranes and fat-soluble formulations .
Nuclear magnetic resonance spectroscopy provides detailed structural information about methyl sterculate through characteristic chemical shift patterns. The ¹³C nuclear magnetic resonance spectrum reveals distinct signals corresponding to the various carbon environments within the molecule [15]. The carbonyl carbon of the ester group appears at approximately 173.2 parts per million, typical for aliphatic ester carbonyls [33].
The cyclopropene ring carbons exhibit characteristic chemical shifts that distinguish them from other carbon environments. The methylene carbon of the cyclopropene ring resonates at approximately 7.2 parts per million in ¹H nuclear magnetic resonance spectra, reflecting the unique electronic environment created by the strained ring system [33]. The two olefinic carbons of the cyclopropene ring show signals around 109 and 110 parts per million in ¹³C spectra [33].
Aliphatic methylene carbons throughout the fatty acid chain appear in the range of 25-30 parts per million, with specific variations depending on their proximity to the cyclopropene ring [33]. The terminal methyl group resonates at approximately 14 parts per million, while the methoxy group of the ester appears at 51.4 parts per million [15]. The ¹H nuclear magnetic resonance spectrum shows characteristic multiplets for the methylene protons and a singlet for the methoxy group at 3.66 parts per million [15].
Mass spectrometric analysis of methyl sterculate reveals characteristic fragmentation patterns that aid in structural identification and confirmation. The molecular ion peak appears at mass-to-charge ratio 308, corresponding to the intact molecular structure [1]. The base peak in electron impact ionization mass spectra typically occurs at mass-to-charge ratio 81, representing a significant fragment ion formed through specific bond cleavages [1].
The fragmentation pattern includes loss of the methoxy radical (mass 31) from the molecular ion, yielding a fragment at mass-to-charge ratio 277 [1]. Additional prominent fragments appear at mass-to-charge ratios 95 and 67, which are characteristic of cyclopropene-containing fatty acid esters [1]. The mass spectrum also shows secondary fragmentation ions at mass-to-charge ratios corresponding to various alkyl chain segments and rearrangement products [14].
Gas chromatography-mass spectrometry analysis demonstrates retention behavior consistent with the molecular weight and polarity of methyl sterculate [14]. The fragmentation mechanisms involve alpha-cleavage adjacent to the ester group, ring-opening reactions of the cyclopropene moiety, and McLafferty rearrangements typical of fatty acid esters [20]. These fragmentation patterns provide diagnostic information for identifying methyl sterculate in complex lipid mixtures [22].
Infrared spectroscopy of methyl sterculate reveals characteristic absorption bands that correspond to specific functional groups within the molecule. The carbonyl stretch of the ester group appears as a strong absorption band at approximately 1740 wavenumbers, slightly shifted from typical aliphatic esters due to the influence of the adjacent alkyl chain [40]. The carbon-hydrogen stretching vibrations of the aliphatic chains manifest as absorption bands in the 2800-3000 wavenumber region [40].
The cyclopropene ring contributes unique spectroscopic features, including carbon-carbon stretching vibrations and ring deformation modes that appear at characteristic frequencies [40]. The carbon-oxygen stretching vibrations of the ester linkage produce absorption bands around 1000-1300 wavenumbers, with specific frequencies depending on the molecular environment [40]. Bending vibrations of methylene and methyl groups create characteristic absorption patterns in the fingerprint region below 1500 wavenumbers [40].